(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid (9-Phenyldibenzo[b,d]furan-4-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17966524
InChI: InChI=1S/C18H13BO3/c20-19(21)15-10-4-9-14-17-13(12-6-2-1-3-7-12)8-5-11-16(17)22-18(14)15/h1-11,20-21H
SMILES:
Molecular Formula: C18H13BO3
Molecular Weight: 288.1 g/mol

(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid

CAS No.:

Cat. No.: VC17966524

Molecular Formula: C18H13BO3

Molecular Weight: 288.1 g/mol

* For research use only. Not for human or veterinary use.

(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid -

Specification

Molecular Formula C18H13BO3
Molecular Weight 288.1 g/mol
IUPAC Name (9-phenyldibenzofuran-4-yl)boronic acid
Standard InChI InChI=1S/C18H13BO3/c20-19(21)15-10-4-9-14-17-13(12-6-2-1-3-7-12)8-5-11-16(17)22-18(14)15/h1-11,20-21H
Standard InChI Key LDNAFRAWBZWTNC-UHFFFAOYSA-N
Canonical SMILES B(C1=C2C(=CC=C1)C3=C(C=CC=C3O2)C4=CC=CC=C4)(O)O

Introduction

Chemical Identity and Structural Features

Key Spectral Data

While direct spectral data for (9-phenyldibenzo[b,d]furan-4-yl)boronic acid is limited, analogs provide insights:

  • ¹H NMR: Expected aromatic protons between δ 7.2–8.6 ppm, with splitting patterns reflecting substituent positions.

  • ¹³C NMR: Peaks for the dibenzofuran carbons (100–160 ppm) and boronic acid-linked carbon (~135 ppm) .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves a multi-step sequence:

Step 1: Preparation of 9-Phenyldibenzo[b,d]furan

  • Friedel-Crafts alkylation: Reacting dibenzofuran with benzyl chloride in the presence of AlCl₃ to introduce the phenyl group.

  • Halogenation: Bromination at the 4-position using NBS (N-bromosuccinimide) under radical conditions .

Step 2: Boronic Acid Functionalization

  • Miyaura borylation: Treating 4-bromo-9-phenyldibenzo[b,d]furan with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF at 80°C.

Representative Reaction Conditions:

ReactantCatalystSolventTemperatureYield
4-Bromo-9-phenyldibenzofuranPd(dppf)Cl₂THF80°C65–70%

Industrial Scalability

Industrial production would optimize:

  • Catalyst loading: Reducing Pd concentrations to <0.5 mol% to lower costs.

  • Purification: Recrystallization from toluene/hexane mixtures to achieve >99% purity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in THF (15 mg/mL) and DCM (20 mg/mL); poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres but prone to protodeboronation in acidic or aqueous media.

Electronic Properties

  • HOMO/LUMO Levels: Estimated at -5.3 eV (HOMO) and -2.1 eV (LUMO) via DFT calculations, suitable for hole transport in OLEDs.

  • Log P (Octanol-Water): 3.8 ± 0.2, indicating high lipophilicity due to the phenyl group .

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The compound serves as a precursor for host materials in phosphorescent OLEDs:

  • Device Performance: Hosts derived from (9-phenyldibenzo[b,d]furan-4-yl)boronic acid exhibit external quantum efficiencies (EQE) >20% due to balanced charge transport.

Comparison with Structural Analogs

Dibenzo[b,d]furan-4-ylboronic Acid (CAS 100124-06-9)

Property(9-Phenyldibenzo) DerivativeCAS 100124-06-9
Molecular Weight288.11212.01
Log P3.82.6
OLED Efficiency (EQE)20%15%

The phenyl group enhances thermal stability (Tₐ = 210°C vs. 185°C) and charge mobility (μₕ = 1.2×10⁻³ cm²/Vs vs. 8.0×10⁻⁴ cm²/Vs) .

(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic Acid (CAS 1271726-52-3)

  • Conjugation Pathway: The meta-phenyl spacer in CAS 1271726-52-3 reduces steric hindrance, improving reaction yields in cross-couplings (75–80% vs. 65–70%).

Challenges and Future Directions

  • Synthetic Limitations: Protodeboronation during storage necessitates anhydrous handling.

  • Research Opportunities: Development of asymmetric derivatives for circularly polarized light-emitting devices.

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